- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol, ChemCatChem, 2021, 13(7), 1722-1729

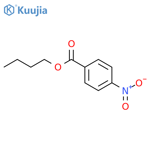

Cas no 94-25-7 (Butamben)

Butamben Propriedades químicas e físicas

Nomes e Identificadores

-

- Butyl 4-aminobenzoate

- p-aminobenzoic acid butyl ester

- 4-AMINOBENZOIC ACID N-BUTYL ESTER

- Butamben

- butesin

- butyl para-aminobenzoate

- Butyl 4-Aminobenzoate (Butamben)

- n-Butyl 4-aminobenzoate

- Butyl 4-Aminobenzoate (Butamben)

- Butesine

- Butoform

- Butyl aminobenzoate

- butyl ester of p-aminobenzoic acid

- Butylcaine

- p-amino-benzoic acid butyl ester

- Planoform

- Scuroform

- 4-Aminobenzoic Acid Butyl Ester

- Benzoicacid, p-amino-, butyl ester (6CI,7CI,8CI)

- 4-(Butoxycarbonyl)aniline

- Benzoic acid, 4-amino-,butyl ester

- Butambene

- Butsein

- Butyl Keloform

- Butylp-aminobenzoate

- Hemoride

- NSC 128464

- Scuroforme

- n-Butyl p-aminobenzoate

- p-Aminobenzoic acid n-butyl ester

- p-Aminobenzoicacid butyl ester

- BUTYL P-AMINOBENZOATE

- Benzoic acid, 4-amino-, butyl ester

- n-Butyl-p-aminobenzoate

- Benzoic acid, p-amino-, butyl ester

- Butyl PABA

- 4-amino butylbenzoate

- p-Aminobenzoic acid,

- Benzoic acid, p-amino-, butyl ester (6CI, 7CI, 8CI)

- Butyl 4-aminobenzoate,99%

-

- MDL: MFCD00017112

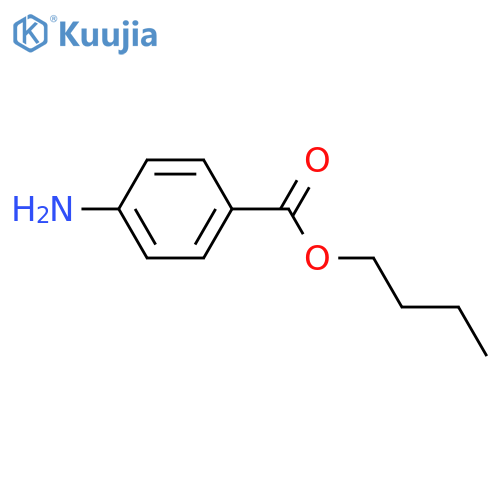

- Inchi: 1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3

- Chave InChI: IUWVALYLNVXWKX-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC(N)=CC=1)OCCCC

Propriedades Computadas

- Massa Exacta: 193.11000

- Massa monoisotópica: 193.110279

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 5

- Complexidade: 174

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 3

- Carga de Superfície: 0

- XLogP3: 2.9

- Superfície polar topológica: 52.3

Propriedades Experimentais

- Cor/Forma: White crystalline powder. Tasteless. Boiling with water can make it decompose slowly.

- Densidade: 1.0945 (rough estimate)

- Ponto de Fusão: 57.0 to 61.0 deg-C

- Ponto de ebulição: 174 °C/8 mmHg(lit.)

- Ponto de Flash: 184.6 °C

- Índice de Refracção: 1.5480 (estimate)

- Coeficiente de partição da água: Very slightly soluble in water.

- PSA: 52.32000

- LogP: 2.80690

- Sensibilidade: Light Sensitive

- Merck: 1512

- Solubilidade: Soluble in dilute acid, ethanol, chloroform, diethyl ether and fatty oil, 1g of product can be dissolved in about 7L of water.

Butamben Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H317,H319,H335

- Declaração de Advertência: P261,P280,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38;R43

- Instrução de Segurança: S26-S36/37

- RTECS:DG1530000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Frases de Risco:R36/37/38; R43

- TSCA:Yes

Butamben Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Butamben Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46070-5g |

Butamben (Butyl 4-aminobenzoate) |

94-25-7 | 98% | 5g |

¥445.00 | 2023-09-08 | |

| Enamine | EN300-17938-0.1g |

butyl 4-aminobenzoate |

94-25-7 | 95% | 0.1g |

$19.0 | 2023-09-19 | |

| ChemScence | CS-4822-500mg |

Butamben |

94-25-7 | ≥98.0% | 500mg |

$50.0 | 2022-04-26 | |

| ChemScence | CS-4822-5g |

Butamben |

94-25-7 | ≥98.0% | 5g |

$60.0 | 2022-04-26 | |

| Fluorochem | 221937-25g |

Butyl 4-aminobenzoate |

94-25-7 | 95% | 25g |

£10.00 | 2022-03-01 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835799343- 25g |

Butamben |

94-25-7 | 99%(HPLC) | 25g |

¥ 64.7 | 2021-05-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0270-25g |

Butamben |

94-25-7 | 99.0%(GC&T) | 25g |

230CNY | 2021-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NX258-25g |

Butamben |

94-25-7 | 98+% | 25g |

118CNY | 2021-05-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1081501-200MG |

94-25-7 | 200MG |

¥4616.39 | 2023-01-06 | |||

| TRC | B689905-50000mg |

Butyl 4-\u200bAminobenzoate(Butamben) |

94-25-7 | 50g |

$ 161.00 | 2023-04-18 |

Butamben Método de produção

Método de produção 1

Método de produção 2

Método de produção 3

1.2 Reagents: Water ; 30 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 45 min, rt

- Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives, Carbohydrate Research, 2012, 361, 1-6

Método de produção 4

- Sulfinylaminobenzoyl and p-aminophenylacetyl chlorides as convenient acylating agents, 1975, , ,

Método de produção 5

- Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide), Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

Método de produção 6

Método de produção 7

Método de produção 8

Método de produção 9

1.2 Reagents: Water ; cooled

- An efficient and practical protocol for the esterification of aromatic carboxylic acids with alcohols in presence of POCl3, Pharma Chemica, 2014, 6(5), 365-369

Método de produção 10

1.2 2 h, 75 °C

- The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour, Liquid Crystals, 2019, 46(2), 257-271

Método de produção 11

Método de produção 12

Método de produção 13

Método de produção 14

- Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes, New Journal of Chemistry, 2021, 45(32), 14687-14694

Método de produção 15

- Expedient carbonylation of aryl halides in aqueous or neat condition, Tetrahedron, 2014, 70(45), 8545-8558

Método de produção 16

- Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Método de produção 17

- Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes, ACS Omega, 2022, 7(23), 19804-19815

Método de produção 18

Método de produção 19

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

- Direct esterification of higher alkyl alcohols with p-aminobenzoic acid, Henan Shifan Daxue Xuebao, 2008, 36(5), 174-175

Método de produção 20

- Multi-functional Fe-Al0.66DTP/MCF catalyst in cascade engineered synthesis of the drug butamben: Novelty of catalyst, reaction kinetics and mechanism, Molecular Catalysis, 2020, 483,

Butamben Raw materials

- sunbrella

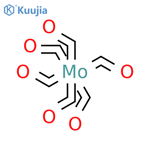

- Hexacarbonylmolybdenum

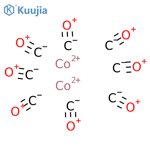

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

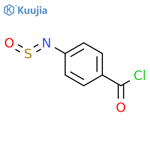

- Benzoyl chloride, 4-(sulfinylamino)-

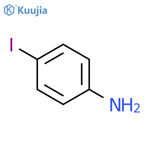

- 4-Iodoaniline

- Benzoic acid, 4-nitro-,butyl ester

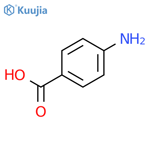

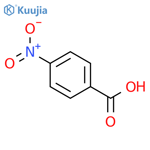

- 4-Nitrobenzoic acid

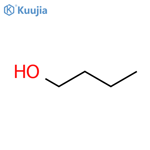

- 1-Butanol

Butamben Preparation Products

Butamben Literatura Relacionada

-

Ferenc Zsila,Ilona Fitos Org. Biomol. Chem. 2010 8 4905

-

Daniel Pushparaju Yeggoni,Rajagopal Subramanyam Mol. BioSyst. 2014 10 3101

-

Gustavo H. Rodrigues da Silva,Julia Borges Paes Lemes,Gabriela Geronimo,Fernando Freitas de Lima,Ludmilla David de Moura,Ariany Carvalho dos Santos,Nathalia Santos Carvalho,Kauê Franco Malange,Márcia C. Breitkreitz,Carlos A. Parada,Eneida de Paula Biomater. Sci. 2021 9 3378

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados ésteres de ácido benzóico

- Solventes e Químicos Orgânicos Compostos Orgânicos ácidos/ésteres

94-25-7 (Butamben) Produtos relacionados

- 13110-37-7(Pentyl 4-aminobenzoate)

- 342611-08-9(Benzocaine-d4)

- 26218-04-2(2-Ethylhexyl-4-aminobenzoate)

- 94-12-2(Propyl 4-Aminobenzoate)

- 152699-63-3(Dibenzyl 5-aminoisophthalate)

- 582-33-2(Ethyl 3-aminobenzoate)

- 259260-33-8((1R)-2'-(Diphenylphosphino)-[1,1'-binaphthalen]-2-amine)

- 1361894-45-2(4-(Chloromethyl)-2-methyl-6-(trifluoromethoxy)pyridine-3-acetonitrile)

- 184844-93-7(rac-(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, trans)

- 2228317-18-6(1,1,1-trifluoro-3-(5-fluoro-2-methoxy-4-methylphenyl)propan-2-one)